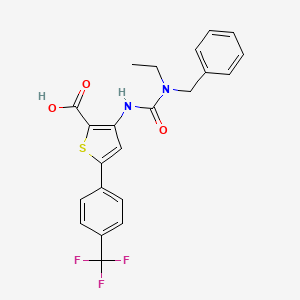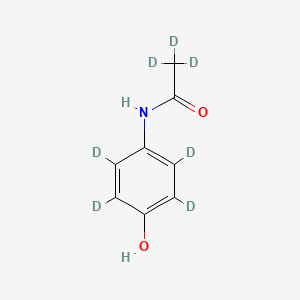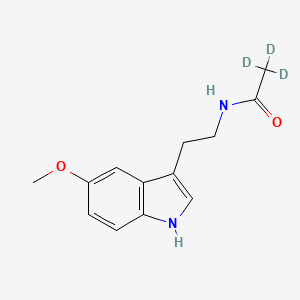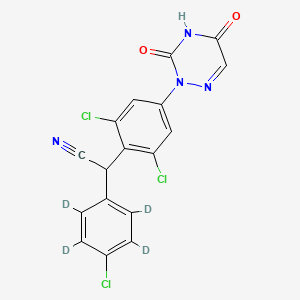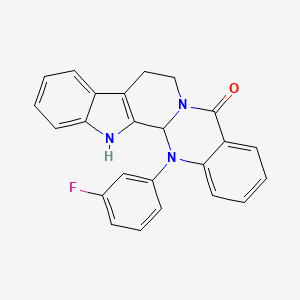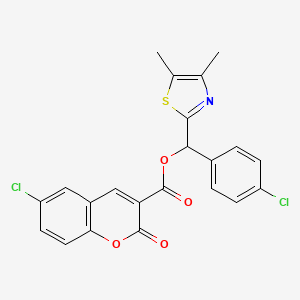
DNA Gyrase-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNA Gyrase-IN-4 is a synthetic compound known for its inhibitory effects on DNA gyrase, an essential bacterial enzyme. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, which is crucial for DNA replication and transcription in bacteria . By inhibiting DNA gyrase, this compound can effectively halt bacterial growth, making it a potential candidate for antibacterial drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DNA Gyrase-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity . Common reagents used in the synthesis include various amines, carboxylic acids, and coupling agents.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
DNA Gyrase-IN-4 undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of an alcohol group in this compound can yield a ketone or aldehyde, while reduction of a nitro group can produce an amine .
Wissenschaftliche Forschungsanwendungen
DNA Gyrase-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Wirkmechanismus
DNA Gyrase-IN-4 exerts its effects by binding to the DNA gyrase enzyme and inhibiting its activityThis inhibition disrupts DNA replication and transcription, ultimately leading to bacterial cell death . The molecular targets of this compound include the GyrA and GyrB subunits of DNA gyrase, which are responsible for DNA cleavage and ATP hydrolysis, respectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are similar to DNA Gyrase-IN-4 in terms of their inhibitory effects on DNA gyrase. These include:
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against DNA gyrase. Unlike quinolones and coumarins, this compound may exhibit a different binding mode or interact with distinct regions of the enzyme, offering potential advantages in overcoming bacterial resistance mechanisms .
Eigenschaften
Molekularformel |
C22H15Cl2NO4S |
|---|---|
Molekulargewicht |
460.3 g/mol |
IUPAC-Name |
[(4-chlorophenyl)-(4,5-dimethyl-1,3-thiazol-2-yl)methyl] 6-chloro-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C22H15Cl2NO4S/c1-11-12(2)30-20(25-11)19(13-3-5-15(23)6-4-13)29-22(27)17-10-14-9-16(24)7-8-18(14)28-21(17)26/h3-10,19H,1-2H3 |
InChI-Schlüssel |
YMHLFZHIJKICAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C(C2=CC=C(C=C2)Cl)OC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



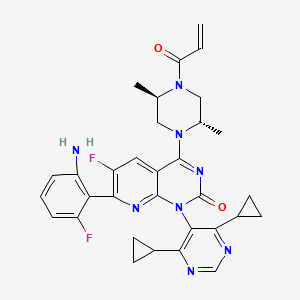

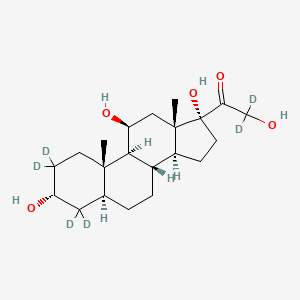

![4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid](/img/structure/B12417747.png)
